BC-105;Pizotyline

Description

Historical Overview of Pizotyline's Pharmacological Investigation

The investigation into Pizotyline began with its identification as a potent antagonist of serotonin (B10506) and histamine (B1213489). First described in the literature by 1964, its initial development was centered on its potential therapeutic applications in conditions thought to be mediated by these biogenic amines wikipedia.orgnih.gov. Early research in the 1970s established its profile as a serotonin antagonist, particularly at the 5-HT2 receptors, and also noted its antihistaminic and weak anticholinergic properties selleckchem.comdrugbank.comnih.gov.

The primary and most well-documented application of Pizotyline has been in the prophylactic treatment of migraine headaches wikipedia.org. A number of clinical trials conducted in the 1970s and 1980s explored its efficacy in reducing the frequency and severity of migraine attacks nih.govnih.govheadachemedicine.com.br. A 1975 double-blind, placebo-controlled trial found Pizotyline to be an effective prophylactic in a proportion of migraine patients nih.gov. A longer-term study in 1977 on patients with severe migraine reported a significant reduction in attack incidence, duration, and severity in 64% of participants nih.gov. These early studies solidified its place as a therapeutic option for migraine prevention for many years drugbank.com.

A notable observation from the early clinical investigations was the compound's effect on appetite and body weight. Several studies reported weight gain in patients undergoing Pizotyline treatment for migraine, which led to a separate line of inquiry into its potential use as an appetite stimulant nih.govnih.govwikipedia.org. Research in the 1980s specifically investigated this orexigenic effect in underweight patients nih.gov.

Evolution of Academic Research Focus on Pizotyline

The academic research focus on Pizotyline has evolved from its initial, primary application in migraine prophylaxis to explore other potential therapeutic avenues suggested by its pharmacological profile.

Initially, the core of Pizotyline research was concentrated on its efficacy and mechanism of action in preventing vascular headaches nih.gov. The understanding of its potent 5-HT2 receptor antagonism was central to this research, as serotonin was implicated in the pathophysiology of migraine selleckchem.comnih.gov. Many of the clinical trials from this period were designed to compare Pizotyline with placebo or other existing migraine prophylactics headachemedicine.com.brresearchgate.net.

Following the consistent observation of weight gain as a side effect in migraine studies, a distinct research trajectory emerged focusing on its appetite-stimulating properties wikipedia.orgnih.gov. This represented a significant shift, as it suggested a therapeutic application unrelated to its primary use.

In the late 1970s, another area of investigation opened up, exploring the potential antidepressant effects of Pizotyline drugbank.comnih.gov. A 1977 double-blind study compared Pizotyline with a placebo in outpatients with mild to moderate depression and suggested it possessed certain antidepressive properties nih.gov. This line of research was likely prompted by the structural similarities of Pizotyline to tricyclic antidepressants and its interaction with serotonergic systems, which are also targets for antidepressant medications wikipedia.orgdrugbank.com.

More recent research has revisited Pizotyline's role in migraine treatment through systematic reviews and meta-analyses of the older clinical trials, aiming to provide a consolidated view of its efficacy headachemedicine.com.brresearchgate.net. Additionally, contemporary studies have delved deeper into its specific receptor interactions, such as its effects on 5-HT2A receptors and their role in platelet function nih.gov. There is also ongoing research exploring its potential in other neurological and psychiatric conditions, including its use in combination with other medications for depressive disorders and for migraine prophylaxis in pediatric populations patsnap.com.

Detailed Research Findings

The following tables summarize key findings from selected studies on Pizotyline, reflecting the historical and evolving research focus.

| Year of Publication | Study Focus | Key Findings |

|---|---|---|

| 1975 | Efficacy in migraine prophylaxis (double-blind, placebo-controlled) | Effective in reducing the frequency and severity of headaches in a proportion of patients. nih.gov |

| 1977 | Long-term efficacy in severe migraine | Attack incidence, duration, and severity were more than halved in 64% of patients over a 6-month period. nih.gov |

| Year of Publication | Area of Investigation | Study Type | Key Findings |

|---|---|---|---|

| 1977 | Antidepressant effects | Double-blind, placebo-controlled trial | Suggested potential antidepressive effects in patients with mild to moderate depression. nih.gov |

| 1980 | Appetite stimulation | Clinical trial in underweight patients | Demonstrated an effect on body weight. nih.gov |

| 2021 | Migraine treatment efficacy | Systematic review and meta-analysis | Concluded that decades-old trials show Pizotyline appears superior to placebo for symptom improvement. headachemedicine.com.brresearchgate.net |

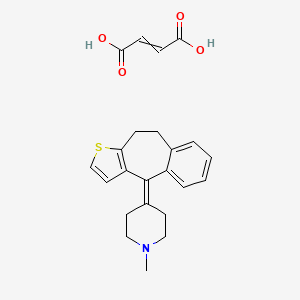

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H25NO4S |

|---|---|

Molecular Weight |

411.5 g/mol |

IUPAC Name |

but-2-enedioic acid;1-methyl-4-(6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine |

InChI |

InChI=1S/C19H21NS.C4H4O4/c1-20-11-8-15(9-12-20)19-16-5-3-2-4-14(16)6-7-18-17(19)10-13-21-18;5-3(6)1-2-4(7)8/h2-5,10,13H,6-9,11-12H2,1H3;1-2H,(H,5,6)(H,7,8) |

InChI Key |

GGYSHFFKUHGBIK-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Mechanisms of Action of Pizotyline at the Molecular and Cellular Level

Receptor Binding Profile and Affinities

Pizotyline's pharmacological profile is characterized by its broad-spectrum antagonism at several key receptor systems implicated in a variety of physiological and pathological processes. wikipedia.orgdrugbank.com

Pizotyline is a potent antagonist of the 5-HT2 receptor subtypes. selleckchem.commedchemexpress.commedchemexpress.com It demonstrates a high affinity for the 5-HT1C binding site as well. selleckchem.commedchemexpress.commedchemexpress.com The antagonism at the 5-HT2A receptor, in particular, has been a focus of research. plos.orgnih.govresearchgate.net Studies have shown that pizotyline can inhibit serotonin-enhanced platelet aggregation, a process mediated by 5-HT2A receptors. medchemexpress.complos.orgnih.gov This inhibitory effect on platelet function has been observed both in vitro and ex vivo. plos.orgnih.govresearchgate.net Furthermore, pizotyline has been shown to fully antagonize the effects of serotonergic psychedelics like LSD and mescaline in drug discrimination tests in rodents, which is consistent with its 5-HT2 receptor blockade. wikipedia.org Pizotifen (B1678498) is also a low-potency partial agonist of the serotonin (B10506) 5-HT1A receptor. wikipedia.org

Pizotyline also interacts with adrenergic receptors, binding to both α1 and α2 subtypes. nih.govdrugbank.com It acts as an antagonist at the alpha-2A adrenergic receptor. drugbank.com Studies in children with migraines have shown that treatment with pizotifen can lead to lower maximum binding (Bmax) and dissociation constants (KD) of the α2-adrenergic receptor ligand yohimbine (B192690) in platelets. nih.gov

Pizotyline binds to dopamine (B1211576) receptors. nih.govdrugbank.com Specifically, it has been shown to have a binding affinity for the dopamine D2 receptor. guidetopharmacology.org The interaction with dopamine receptors is part of its non-selective binding profile across various monoamine receptors. wikipedia.org

Pizotyline exhibits weak anticholinergic activity, acting as a muscarinic antagonist. nih.govdrugbank.com It interacts with muscarinic acetylcholine (B1216132) receptors, which are G protein-coupled receptors involved in numerous functions of the central and peripheral nervous systems. nih.govnih.gov In vitro studies have shown that pizotifen is a competitive antagonist at M1, M2, and M3 muscarinic receptor subtypes, although it does not show selectivity among them. nih.gov Its affinity for the M1 receptor has been quantified with a pKi of 8.7, which corresponds to a Ki of 2 nM. guidetopharmacology.org

Interactive Data Tables

Pizotyline Receptor Binding Affinities

| Receptor Subtype | Binding Affinity (Ki) | Reference |

| Muscarinic M1 | 2 nM | guidetopharmacology.org |

| Dopamine D2 | 2.4 nM | guidetopharmacology.org |

Note: Lower Ki values indicate higher binding affinity.

Pizotyline Muscarinic Receptor Antagonist Profile

| Receptor Subtype | pA2 Value | Selectivity | Reference |

| M1, M2, M3 | 7.23 - 7.81 | Non-selective | nih.gov |

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Comprehensive Analysis of Non-selective Receptor Target Engagement

Pizotyline is characterized by its non-selective binding profile, acting as an antagonist at a variety of receptors. nih.govpatsnap.comwikipedia.org This broad-spectrum antagonism is central to its mechanism of action. The drug interacts with serotonin (5-HT), histamine (B1213489), muscarinic acetylcholine, and adrenergic receptors. nih.govpatsnap.com

Research demonstrates that Pizotyline is a potent serotonin antagonist, with primary activity at the 5-HT2A and 5-HT2C receptor subtypes. nih.govncats.io It also possesses strong antihistaminic properties, attributable to its blockade of H1-histamine receptors. nih.govpatsnap.com Furthermore, Pizotyline acts as a competitive antagonist at muscarinic acetylcholine receptors, though it is considered to have weak anticholinergic activity. nih.govpatsnap.comnih.gov Studies investigating its affinity for muscarinic receptor subtypes (M1, M2, and M3) found it to be non-selective, a characteristic shared with its close structural analogue, cyproheptadine. nih.gov Pizotyline also binds to dopamine and α-adrenergic receptors. nih.gov This multi-receptor engagement profile underscores the complexity of its pharmacological effects. patsnap.comwikipedia.org

The table below summarizes the receptor binding profile of Pizotyline, including its affinity values (pA2 and pKi) where available. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist, while pKi is the negative logarithm of the inhibition constant (Ki). Higher values indicate stronger binding affinity.

**2.2. Downstream Intracellular Signaling Modulation

Beyond direct receptor antagonism, Pizotyline influences key intracellular signaling cascades that regulate cell survival, energy status, and apoptotic processes.

A significant aspect of Pizotyline's mechanism is its ability to activate the Extracellular Signal-Regulated Kinase (ERK) signaling pathway. nih.govnih.gov In cellular and animal models of Huntington's disease (HD), Pizotyline treatment has been shown to provide neuroprotection, an effect linked directly to ERK activation. nih.govnih.govresearchgate.net

Studies using a mouse striatal cell model of HD (HdhQ111/Q111) demonstrated that Pizotyline induces a significant and transient increase in the phosphorylation of both ERK1 (p44) and ERK2 (p42). nih.govresearchgate.net This activation occurs rapidly, with significant increases observed after just five and fifteen minutes of treatment, and subsides within a few hours. nih.gov Crucially, the neuroprotective effect of Pizotyline in rescuing these cells from death was prevented when ERK activation was inhibited, confirming the pathway's importance. nih.govresearchgate.net In vivo studies corroborated these findings, showing that Pizotyline treatment activated ERK2 in the striatum of the R6/2 HD mouse model, which was associated with reduced neurodegeneration. nih.govnih.gov

Cellular bioenergetics, the processes of energy transformation within cells, are critical for neuronal health and function. nih.govtaylorandfrancis.com Pizotyline has been shown to positively modulate cellular bioenergetics in specific cell models. In the same HdhQ111/Q111 striatal cells used to model Huntington's disease, treatment with Pizotyline resulted in significant increases in intracellular ATP levels. researchgate.net This effect was observed in the mutant HdhQ111/Q111 cells but not in the wild-type STHdhQ7/Q7 cells, suggesting a selective rescue mechanism for the diseased cells. researchgate.net The enhancement of cellular energy production is a key component of the neuroprotective profile of Pizotyline observed in these models.

Apoptosis, or programmed cell death, is a highly regulated process involving a cascade of cysteine proteases known as caspases, with caspase-3 acting as a key executioner. nih.govmdpi.com Pizotyline demonstrates anti-apoptotic effects by rescuing cells from death in disease models. nih.gov In a chemical screen performed on a mouse striatal cell model of Huntington's disease (HdhQ111/Q111), Pizotyline was identified as a compound that rescued cell death. nih.govresearchgate.net

The mechanism for this anti-cell death effect is directly tied to the activation of the ERK pathway. nih.gov When ERK activation was blocked, the ability of Pizotyline to rescue the cells was prevented. nih.govresearchgate.net While the direct modulation of caspase-3 activity by Pizotyline has not been explicitly detailed, the activation of the pro-survival ERK pathway and the subsequent prevention of cell death strongly indicate an interference with the apoptotic cascade. nih.govnih.gov

**2.3. Influence on Neurotransmitter Release and Reuptake Mechanisms

Pizotyline also modulates the activity of neurotransmitter systems by affecting their transport mechanisms.

Pizotyline's interaction with the serotonin system extends beyond receptor antagonism to include effects on serotonin transport. Blood platelets, which contain the vast majority of serotonin in the blood, utilize the serotonin transporter (SERT) to take up serotonin from the plasma. nih.gov There is evidence to suggest that Pizotyline may inhibit this serotonin reuptake process by platelets. pharmacompass.com

However, the primary mechanism by which Pizotyline affects platelet function appears to be through its potent antagonism of the 5-HT2A receptor. nih.gov Serotonin can enhance platelet aggregation induced by other agonists like ADP, a process mediated by the 5-HT2A receptor. nih.govresearchgate.net Studies have shown that Pizotyline, acting as a 5-HT2A antagonist, effectively reverses this serotonin-enhanced, ADP-induced platelet aggregation. nih.gov This inhibitory action on platelet function is also associated with a reduction in intracellular calcium elevation and the inhibition of P-selectin expression and glycoprotein (B1211001) IIb-IIIa activation. nih.gov Therefore, while potential inhibition of serotonin reuptake by platelets exists, the more clearly defined mechanism for its antiplatelet effect is the blockade of 5-HT2A receptors. nih.govpharmacompass.com

Influence on Neurotransmitter Release and Reuptake Mechanisms

Attenuation of Serotonin-Induced Physiological Responses (e.g., cranial vasoconstriction, platelet function and aggregation)

Pizotyline, also known as Pizotifen, demonstrates a significant capacity to counteract various physiological responses induced by serotonin (5-hydroxytryptamine or 5-HT). This attenuation is primarily achieved through its antagonistic effects at serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes, and through other mechanisms such as calcium channel blockade. drugbank.compatsnap.com These actions are particularly relevant in the context of cranial vasoconstriction and platelet activity. drugbank.compatsnap.com

Cranial Vasoconstriction

Serotonin is a potent vasoconstrictor of cerebral blood vessels, a physiological action mediated in large part by 5-HT2A receptors located on vascular smooth muscle cells. nih.gov Pizotyline's function as a serotonin antagonist allows it to block these specific receptors, thereby inhibiting the downstream signaling pathways that lead to the contraction of cranial arteries. drugbank.compatsnap.com By doing so, it helps to stabilize the vascular tone of these blood vessels. patsnap.com

Further research into pizotyline's effects on the canine basilar artery has revealed that its primary action in this vascular system appears to be calcium channel blockade. nih.gov The compound was found to be equipotent in blocking contractions induced not only by serotonin but also by norepinephrine (B1679862) and calcium chloride. nih.gov This suggests that pizotyline's ability to prevent cranial vasoconstriction is not solely dependent on its serotonin receptor antagonism but also on its capacity to inhibit the influx of calcium into vascular smooth muscle cells, a critical step in the process of muscle contraction. nih.gov This dual mechanism contributes to its ability to decrease the passive distension of extracranial arteries. drugbank.com

Platelet Function and Aggregation

Pizotyline has a marked inhibitory effect on serotonin-enhanced platelet function and aggregation. drugbank.com Platelets play a crucial role in hemostasis, and their aggregation is a key event in thrombus formation. Serotonin, released from platelets during activation, can amplify the aggregation response induced by other agonists like adenosine (B11128) diphosphate (B83284) (ADP). nih.gov

Pizotyline's antagonistic activity at the 5-HT2A receptors present on platelets is central to its anti-aggregatory effects. nih.gov Research has shown that pizotyline can reverse the enhancement of ADP-induced platelet aggregation caused by serotonin, both in vitro and ex vivo. nih.govplos.org

Table 1: Effect of Pizotyline on Serotonin-Enhanced Platelet Aggregation

| Study Type | Finding | Reference |

|---|---|---|

| In Vitro | Pizotyline (5–100 nM) dose-dependently inhibited serotonin-enhanced ADP-induced platelet aggregation. | nih.gov |

| Ex Vivo | Reversed serotonin-enhanced ADP-induced platelet aggregation. | nih.gov |

Furthermore, clinical studies have provided quantitative data on pizotyline's impact on platelet activity in patients with frequent migraine attacks. A notable finding was the significant reduction in spontaneous platelet aggregation (SPA) following treatment. nih.gov

Table 2: Clinical Research Findings on Pizotyline and Spontaneous Platelet Aggregation

| Patient Group | Measurement | Result | Reference |

|---|---|---|---|

| 19 migraine patients | Spontaneous Platelet Aggregation (SPA) | 48% reduction in the mean value after two months of treatment compared to pre-treatment levels. | nih.gov |

| Migraine patients vs. Controls | Pre-treatment SPA | The mean value of SPA in migraine patients was four times higher than in the control group of 40 migraine-free subjects. | nih.gov |

In-depth laboratory investigations have further elucidated the molecular mechanisms behind this inhibition. Using flow cytometry, it was observed that pizotyline inhibits several key markers of platelet activation that are enhanced by serotonin and induced by ADP. These include:

Additionally, pizotyline has been shown to reduce the serotonin-enhanced, ADP-induced elevation in intracellular calcium levels and inhibit the tyrosine phosphorylation of Src family kinases, which are critical signaling events in platelet activation. nih.govresearchgate.net

Preclinical Pharmacological Research on Pizotyline

In vitro Study Models

In vitro models are fundamental in preclinical research, offering a controlled environment to study the direct interactions of a compound with biological targets.

Receptor binding and functional assays are crucial for determining the affinity and selectivity of a compound for its molecular targets. nih.goveurofinsdiscovery.com These assays often use radiolabeled ligands to compete with the test compound for binding to specific receptors, allowing for the calculation of affinity constants like the IC50 value. nih.gov

Pizotyline has been characterized as a highly selective 5-hydroxytryptamine (5-HT) receptor antagonist. nih.govpatsnap.com Studies have shown that its ability to antagonize responses to noradrenaline and CaCl2 only occurs at concentrations approximately 100 times higher than those required to block 5-HT effects, highlighting its selectivity for serotonin (B10506) receptors. nih.gov Specifically, it is recognized as a 5-HT2 receptor antagonist. nih.gov The primary mechanism of action for Pizotyline is attributed to its role as an antagonist at 5-HT receptors. patsnap.com

Table 1: Pizotyline Receptor Selectivity Profile

| Target System | Observation | Source |

| 5-HT Receptors | Proven to be a highly selective blocking agent. | nih.gov |

| Noradrenaline & CaCl2 | Antagonism required concentrations ~100x higher than for 5-HT blockade. | nih.gov |

Cell culture models provide a valuable platform for investigating the cellular mechanisms of diseases and the effects of potential therapeutic compounds. cam.ac.uk In the context of Huntington's disease (HD), a neurodegenerative condition, researchers used a mouse striatal cell line (STHdhQ111/Q111) which expresses the mutant huntingtin protein to screen for protective compounds. nih.govresearchgate.net

A screen of approved drugs identified Pizotyline as one of three structurally related compounds that rescued these striatal cells from cell death induced by serum withdrawal. nih.govresearchgate.net The protective effect of Pizotyline in this model was found to be dependent on the transient activation of the extracellular signal-regulated kinase (ERK) pathway. nih.govnih.gov Inhibition of ERK activation was shown to prevent the rescue of cell viability, confirming the pathway's importance. nih.govresearchgate.netnih.gov

Table 2: Effects of Pizotyline in a Huntington's Disease Cell Model

| Parameter | Finding | Mechanism | Source |

| Cell Viability | Increased ATP levels and rescued cells from death. | Associated with transient activation of ERK1/2. | nih.gov |

| Apoptosis | Decreased activation of caspase-3. | Part of the protective effect against cell death. | nih.gov |

| ERK Pathway | Caused transient activation of ERK. | Inhibition of ERK prevented the rescue effect. | nih.govnih.gov |

Platelet aggregation studies are used to assess how substances affect the clumping of platelets, a key process in hemostasis and certain vascular conditions. medscape.com The effect of Pizotyline on platelet function has been investigated, particularly in the context of migraine, where increased platelet aggregability is thought to play a role. nih.gov

In a study involving migraine patients, spontaneous platelet aggregation (SPA) was measured before and during treatment with Pizotyline. nih.gov The findings indicated that prior to treatment, the mean SPA value in migraine sufferers was four times higher than in healthy controls. nih.gov Following two months of Pizotyline treatment, a significant 48% reduction in the mean SPA value was observed. nih.gov This reduction in platelet aggregability correlated with clinical improvement, suggesting an important pharmacological effect of the compound on platelet function. nih.gov

Isolated tissue preparations allow for the examination of a drug's pharmacological effects on specific organs or tissues in a controlled ex vivo environment. uah.esslideshare.net This methodology helps to bridge the gap between molecular binding assays and whole-animal studies. nih.gov

Pizotyline has been studied using isolated vascular tissues from both dogs and humans. nih.gov In preparations of isolated saphenous veins and basilar arteries, Pizotyline acted as a highly selective 5-HT receptor blocking agent. nih.gov In contrast, it only produced direct stimulation of the vascular smooth muscle at very high concentrations, indicating weak direct agonist activity in vitro. nih.gov

Screening for antiviral activity in cell culture is a primary step in the discovery of new treatments for viral infections like Hepatitis C (HCV). nih.gov These systems allow researchers to study a compound's ability to interfere with various stages of the viral life cycle, such as entry, replication, or assembly. nih.govmdpi.com A review of the available scientific literature did not yield preclinical studies specifically investigating the antiviral activity of Pizotyline against the Hepatitis C virus. Research in this area has primarily focused on direct-acting antivirals (DAAs) such as NS5B polymerase inhibitors and NS5A inhibitors. medscape.com

In vivo Animal Models of Pharmacological Activity

In vivo animal models are essential for understanding the complex physiological and therapeutic effects of a drug candidate in a living organism before human trials. texilajournal.comeurekaselect.com Pizotyline has been evaluated in several animal models for different conditions.

Research in the R6/2 mouse model of Huntington's disease demonstrated that treatment with Pizotifen (B1678498) led to significant improvements. nih.govnih.gov The compound was found to activate ERK in the striatum, reduce neurodegeneration, restore the striatal area, and enhance motor performance. nih.govresearchgate.netnih.gov

In mouse models of chronic pain, including neuropathic pain induced by spinal nerve ligation (SNL) and inflammatory pain from complete Freund's adjuvant (CFA), intrathecally administered Pizotyline showed significant antinociceptive effects. nih.gov It attenuated both mechanical and thermal hyperalgesia, an effect attributed to the strengthening of GABAergic synaptic inhibition in the spinal cord. nih.gov

Furthermore, studies in conscious dogs revealed that Pizotyline exhibits considerable venoconstrictor activity in vivo, an effect not readily observed in isolated tissue preparations. nih.gov This highlights a complex in vivo mechanism of action that may contribute to its clinical effects. nih.gov

Table 3: Summary of Pizotyline Effects in In Vivo Animal Models

| Animal Model | Condition | Key Findings | Source |

| R6/2 Mouse | Huntington's Disease | Improved motor function, reduced neurodegeneration, increased ERK activation in the striatum. | nih.govresearchgate.netnih.gov |

| SNL & CFA Mouse | Neuropathic & Inflammatory Pain | Reduced mechanical and thermal hyperalgesia via enhanced GABAergic inhibition. | nih.gov |

| Conscious Dog | Vascular Function | Demonstrated significant venoconstrictor (agonist) activity on saphenous veins. | nih.gov |

Studies on Locomotor Activity and Sedation in Rodents and Non-human Primates

Table 1: Pizotyline's Effect on Locomotor Activity in Rodents

| Animal Model | Test Condition | Observed Effect on Locomotor Activity | Citation |

|---|---|---|---|

| Mice & Rats | Combination with amphetamine, nialamide, or L-dopa | Did not potentiate stimulant-induced hyperactivity. | |

| Normal Mice | Administration of a high dose of pizotifen | Did not influence locomotor activity. |

Potentiation of Barbiturates in Animal Studies

Pizotyline has been observed to enhance the effects of barbiturates in animal models. This potentiation is a characteristic often seen with compounds that have central nervous system depressant or sedative properties. In studies, pizotyline was shown to significantly prolong the sleeping time induced by barbiturates in mice, which is a classic indicator of the potentiation of barbiturate-induced hypnosis. This effect is consistent with its sedative properties, likely mediated through its antihistaminic and anti-serotonergic actions.

Investigation of Antidepressant-like Effects in Rodent Models

The potential antidepressant activity of pizotyline has yielded mixed results depending on the animal model used. In classic tests, such as the antagonism of reserpine-induced effects like hypothermia, pizotyline was found to be ineffective. However, in the "behavioral despair test," commonly known as the forced swim test, pizotyline demonstrated antidepressant-like activity in rats. The forced swim test is a widely used model where immobility is interpreted as a state of behavioral despair, and a reduction in this immobility is predictive of antidepressant efficacy. This suggests that while pizotyline may not share the pharmacological profile of typical tricyclic antidepressants or monoamine oxidase inhibitors, it may possess antidepressant-like effects through a different mechanism of action, likely related to its potent serotonin receptor antagonism.

Table 2: Pizotyline's Performance in Antidepressant Rodent Models

| Animal Model | Test | Result | Citation |

|---|---|---|---|

| Rats | Reserpine-induced hypothermia/ptosis | Ineffective | |

| Rats | "Despair Test" (Forced Swim Test) | Showed antidepressant activity |

Neuroprotective Investigations in Animal Models of Neurodegenerative Diseases (e.g., R6/2 Huntington's disease mouse model)

Pizotyline has been investigated for its neuroprotective potential, particularly in the context of Huntington's disease (HD). In a mouse Hdh(Q111/Q111) striatal cell model of HD, pizotifen was identified as one of a set of structurally related drugs that could rescue cells from death.

Subsequent evaluation in the in vivo R6/2 mouse model of Huntington's disease demonstrated significant therapeutic potential. Treatment with pizotifen led to the activation of the extracellular signal-regulated kinase (ERK) pathway in the striatum. This activation was associated with reduced neurodegeneration and a significant enhancement of motor performance in the treated mice. These findings suggest that pizotifen and similar compounds may offer a basis for developing disease-modifying therapies for Huntington's disease by providing neuroprotection.

Table 3: Neuroprotective Effects of Pizotyline in a Huntington's Disease (HD) Model

| Model System | Key Finding | Mechanism/Effect | Citation |

|---|---|---|---|

| Hdh(Q111/Q111) striatal cells | Rescued cell death | Not specified | |

| R6/2 HD mouse model | Enhanced motor performance | Activated ERK in the striatum | |

| R6/2 HD mouse model | Reduced neurodegeneration | Associated with ERK activation |

Role in Animal Models of Serotonin Syndrome and MDMA Overdose

Serotonin syndrome is a potentially life-threatening condition caused by excessive serotonergic activity in the central nervous system. Animal models often use serotonin agonists or releasing agents like MDMA to induce symptoms such as hyperthermia, tremors, and hyperreflexia. Pizotyline's potent central serotonin receptor antagonism makes it a candidate for mitigating this syndrome.

Preclinical research strongly supports this role. Pizotyline was shown to be highly effective at inhibiting the head twitch reaction in mice, a behavior mediated by 5-HT2A receptor activation, which is a key component of serotonin syndrome. It also antagonized tryptamine-induced convulsions in rats and LSD-induced hyperthermia in rabbits. Furthermore, it blocked the stimulation of the hind limb flexor reflex in spinal rats that was induced by LSD or quipazine. These findings collectively demonstrate that pizotyline can effectively counteract multiple physiological consequences of excessive central serotonin receptor stimulation, indicating a significant role in preclinical models of serotonin syndrome and overdose from serotonergic agents.

Comparative Preclinical Pharmacology with Other Central Nervous System Agents (e.g., other serotonin antagonists, tricyclic antidepressants)

Pizotyline's preclinical profile distinguishes it from other central nervous system agents.

Versus other serotonin antagonists: Pizotyline acts as a strong, central postsynaptic serotonin receptor blocker. Its profile is similar to other antagonists like cyproheptadine, with which it shares structural similarities and a comparable ability to rescue cell death in an in vitro HD model. However, the specific binding affinities across the numerous serotonin receptor subtypes would differentiate its complete effects from other antagonists.

Versus tricyclic antidepressants (TCAs): Although pizotyline is structurally a tricyclic compound, its pharmacological action differs significantly from classical TCAs like amitriptyline (B1667244) or desipramine. Typical TCAs act primarily as serotonin and/or norepinephrine (B1679862) reuptake inhibitors. In contrast, pizotyline's main mechanism is direct receptor blockade. This is highlighted by its failure to antagonize reserpine's effects or potentiate amphetamine, which are characteristic actions of many older TCAs. Despite these differences, it shares some therapeutic overlaps, such as efficacy in a "despair" model of depression and its use in migraine prophylaxis, where TCAs like amitriptyline are also effective.

Structure Activity Relationship Sar and Cheminformatics in Pizotyline Research

Elucidation of Key Structural Moieties for Receptor Affinity and Selectivity

The pharmacological profile of pizotyline is intrinsically linked to its three-dimensional architecture, which features a rigid tricyclic core and a flexible side chain. The key structural components contributing to its receptor affinity and selectivity are the benzocycloheptathiophene nucleus and the N-methylpiperidine moiety.

The tricyclic ring system is a fundamental pharmacophore for its interaction with multiple receptors. This extended, largely planar structure allows for significant van der Waals and hydrophobic interactions within the binding pockets of its target receptors. The thiophene ring, in particular, contributes to the electronic properties of the molecule and is crucial for its serotonergic activity. The seven-membered cycloheptane ring provides the necessary conformational rigidity to properly orient the molecule for receptor binding.

The N-methylpiperidine ring , attached to the central tricyclic system, is another critical determinant of pizotyline's activity. The basic nitrogen atom in this ring is typically protonated at physiological pH, allowing for a crucial ionic interaction with a conserved aspartate residue in the transmembrane domain of many G-protein coupled receptors, including serotonin (B10506) and muscarinic receptors. The N-methyl group also plays a role in defining the affinity and selectivity profile.

Pizotyline's lack of selectivity is a direct consequence of its structure, which shares features with other non-selective tricyclic compounds like cyproheptadine and ketotifen. nih.gov All these molecules possess a similar tricyclic framework linked to a piperidine or piperidylidene ring, which allows them to bind to a range of receptors that share structural similarities in their binding sites. nih.gov

| Structural Moiety | Receptor Interaction | Significance |

|---|---|---|

| Benzocycloheptathiophene Core | Serotonin (5-HT2), Histamine (B1213489) (H1), Muscarinic Receptors | Provides the rigid scaffold for hydrophobic and van der Waals interactions within the receptor binding pockets. The thiophene ring influences electronic properties. |

| N-methylpiperidine Ring | Serotonin, Muscarinic Receptors | The protonated nitrogen forms a key ionic bond with an aspartate residue in the receptor. The N-methyl group modulates affinity. |

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools that correlate the biological activity of a series of compounds with their physicochemical properties, or "descriptors." While specific QSAR studies exclusively focused on pizotyline are not extensively documented in publicly available literature, the principles of QSAR have been widely applied to the broader class of tricyclic compounds to understand and predict their activities.

For a hypothetical QSAR study on pizotyline analogues, a range of descriptors would be calculated to build a predictive model. These would include:

Electronic Descriptors: Such as atomic charges and dipole moments, which are crucial for understanding electrostatic interactions with the receptor.

Steric Descriptors: Like molecular volume and surface area, which describe the size and shape of the molecule and its fit within the binding pocket.

Hydrophobic Descriptors: Typically represented by the partition coefficient (logP), which quantifies the molecule's lipophilicity and its ability to cross cell membranes and interact with hydrophobic pockets of the receptor.

Topological Descriptors: Which describe the connectivity and branching of the molecule.

A typical QSAR model can be represented by a mathematical equation, such as:

Biological Activity (e.g., pIC50) = c0 + c1Descriptor1 + c2Descriptor2 + ...

Where 'c' represents the coefficients for each descriptor, determined through statistical methods like multiple linear regression. Such a model could reveal, for instance, that increasing the hydrophobicity of a particular region of the pizotyline scaffold while maintaining a specific electronic distribution around the thiophene ring could enhance its 5-HT2 receptor antagonism.

| QSAR Descriptor Type | Example Descriptors | Relevance to Pizotyline's Activity |

|---|---|---|

| Electronic | Partial atomic charges, Dipole moment | Governs electrostatic and polar interactions with receptor amino acids. |

| Steric | Molecular volume, Surface area, Molar refractivity | Determines the goodness-of-fit into the receptor's binding site. |

| Hydrophobic | LogP, Hydrophobic surface area | Influences membrane permeability and interactions with nonpolar regions of the receptor. |

| Topological | Connectivity indices, Shape indices | Describes the overall shape and branching of the molecule. |

Rational Design Principles for Pizotyline Analogues and Derivatives

The insights gained from SAR and QSAR studies form the foundation for the rational design of new pizotyline analogues with improved pharmacological profiles, such as enhanced selectivity or reduced side effects. The goal is often to retain the beneficial interactions with the target receptor while disrupting interactions with off-target receptors.

One key strategy for designing more selective analogues is to exploit the differences in the amino acid composition of the binding pockets of different receptors. For example, while the core binding site for the protonated amine might be conserved, the surrounding regions may vary. Introducing specific substituents on the tricyclic ring system of pizotyline could create favorable interactions with unique residues in the 5-HT2 receptor, while simultaneously causing steric hindrance or unfavorable interactions with the histamine H1 or muscarinic receptors.

Another approach involves modifying the N-methylpiperidine side chain. Altering the size and nature of the substituent on the nitrogen atom can significantly impact selectivity. For instance, replacing the methyl group with a larger, more complex moiety could potentially enhance affinity for one receptor subtype over others by accessing a secondary binding pocket that is not present in all receptors.

The principles of rational design for pizotyline derivatives can be summarized as follows:

Scaffold Hopping and Modification: Replacing the benzocycloheptathiophene core with other tricyclic or bicyclic systems to alter the conformational properties and explore new interactions.

Substituent Scanning: Introducing various functional groups (e.g., halogens, alkyl, alkoxy groups) at different positions of the aromatic rings to probe the steric and electronic requirements of the binding pocket.

Side Chain Optimization: Modifying the length, flexibility, and basicity of the side chain to fine-tune the interaction with the conserved aspartate residue and surrounding amino acids.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physicochemical properties to improve pharmacokinetic profiles or reduce metabolic liabilities without compromising biological activity.

Through these rational design strategies, medicinal chemists can systematically explore the chemical space around the pizotyline scaffold to develop novel compounds with tailored pharmacological properties.

Methodological Considerations in Pizotyline Academic Research

Utilization of Specific Receptor Binding Assays for Target Characterization

A cornerstone in the pharmacological analysis of Pizotyline has been the use of receptor binding assays to identify and characterize its molecular targets. These in vitro techniques are fundamental for determining the affinity of a ligand, such as Pizotyline, for various receptors, providing insight into its potential mechanisms of action.

Research has demonstrated that Pizotyline possesses a broad receptor binding profile. drugbank.com Evidence from in vitro studies shows that it acts as a potent antagonist at serotonin (B10506) (5-HT) and histamine (B1213489) receptors. drugbank.com Specifically, it displays a high affinity for the 5-HT2 receptor subtype and the 5-HT1C binding site. selleckchem.com Its action as a 5-HT2 receptor antagonist is supported by its ability to counteract the effects of several direct 5-HT receptor agonists. drugbank.com

In addition to its effects on the serotonergic system, Pizotyline also interacts with other receptor systems. It is a known antagonist at histamine H1 receptors. drugbank.com Functional in vitro experiments have also been conducted to investigate its affinity for muscarinic acetylcholine (B1216132) receptors. nih.gov These studies, using tissues such as rabbit vas deferens (for M1 and M2 receptors) and guinea-pig ileum and trachea (for M3 receptors), revealed that Pizotyline is a potent but non-selective antagonist at M1, M2, and M3 muscarinic receptor subtypes. nih.gov Furthermore, binding assays have confirmed that Pizotyline also interacts with α1- and α2-adrenergic receptors and dopamine (B1211576) receptors. drugbank.com

The data generated from these binding assays are critical for building a comprehensive picture of Pizotyline's polypharmacology, which likely underlies its diverse physiological effects.

Table 1: Pizotyline Receptor Binding Profile

| Receptor Family | Receptor Subtype | Activity |

|---|---|---|

| Serotonin | 5-HT2 | Potent Antagonist drugbank.comselleckchem.com |

| Serotonin | 5-HT1C | High Affinity selleckchem.com |

| Histamine | H1 | Antagonist drugbank.com |

| Muscarinic | M1, M2, M3 | Non-selective Antagonist nih.gov |

| Adrenergic | α1, α2 | Binds to receptor drugbank.com |

| Dopamine | - | Binds to receptor drugbank.com |

Application of Advanced Behavioral Pharmacology Techniques in Animal Models

To understand the functional consequences of Pizotyline's receptor interactions in a whole organism, researchers have utilized a variety of advanced behavioral pharmacology techniques in animal models. These studies, primarily conducted in mice, rats, and rabbits, have been instrumental in characterizing the central effects of the compound. nih.gov

One notable area of investigation has been Pizotyline's potential antidepressant-like activity. In rats, the compound's activity was observed in the 'despair test', a behavioral model used to screen for antidepressant drugs. nih.gov However, in other classic tests, it did not antagonize reserpine-induced effects like hypothermia or potentiate the locomotor activity induced by amphetamine. nih.gov

The powerful central 5-HT receptor blocking action of Pizotyline has been demonstrated through several specific behavioral assays. nih.gov For instance, it effectively inhibited the head twitch reaction in mice induced by L-5-hydroxytryptophan and in rats induced by 5-methoxytryptamine. nih.gov It also antagonized clonic convulsions of the fore-paws in rats induced by tryptamine. nih.gov Further studies in rabbits showed that Pizotyline could inhibit hyperthermia produced by lysergic acid diethylamide (LSD). nih.gov In spinal rats, Pizotyline was shown to inhibit or abolish the stimulation of the hind limb flexor reflex induced by LSD or quipazine, confirming its potent central serotonin receptor blockade. nih.gov

More recently, behavioral studies in the R6/2 mouse model of Huntington's disease have been employed to assess the neuroprotective potential of Pizotyline. In these transgenic mice, treatment with Pizotyline was found to significantly improve motor performance. nih.govnih.gov

Table 2: Pizotyline in Behavioral Pharmacology Models

| Animal Model | Behavioral Test | Observed Effect of Pizotyline | Reference |

|---|---|---|---|

| Rat | Despair Test | Showed antidepressant activity | nih.gov |

| Mouse | L-5-hydroxytryptophan-induced Head Twitch | Inhibition (ED50 = 0.009 mg/kg) | nih.gov |

| Rat | 5-methoxytryptamine-induced Head Twitch | Inhibition (ED50 = 0.45 mg/kg) | nih.gov |

| Rat | Tryptamine-induced Clonic Convulsions | Antagonism (ED50 = 0.35 mg/kg) | nih.gov |

| Rabbit | LSD-induced Hyperthermia | Inhibition | nih.gov |

| Rat (spinal) | LSD/Quipazine-induced Hind Limb Flexor Reflex | Inhibition/Abolishment | nih.gov |

| Mouse (R6/2 HD model) | Motor Function Tests | Enhanced motor performance | nih.govnih.gov |

Development and Validation of in vitro Model Systems for Complex Biological Processes

The development and validation of relevant in vitro model systems are crucial for dissecting the molecular mechanisms underlying the effects of compounds like Pizotyline on complex biological processes. A key example in Pizotyline research is the use of a genetically tractable cell culture model for Huntington's disease (HD). frontiersin.org

Specifically, researchers have utilized a mouse striatal cell line, STHdh(Q111/Q111), which expresses a mutant form of the huntingtin protein. nih.govresearchgate.net This cellular model recapitulates key pathological features of HD, such as increased susceptibility to cell death. A chemical screen performed in this model identified Pizotyline as a compound capable of rescuing these cells from death induced by serum withdrawal. nih.govresearchgate.net

Further investigation into the mechanism of this neuroprotective effect revealed that Pizotyline treatment led to the transient activation of the extracellular signal-regulated kinase (ERK) signaling pathway. nih.gov The pro-survival effect of Pizotyline was shown to be dependent on this ERK activation, as inhibiting the pathway prevented the rescue of cell viability. nih.govresearchgate.net These findings from the in vitro model provided a strong rationale for subsequent in vivo testing in animal models of HD. nih.gov The use of this specific and validated in vitro system allowed for the efficient identification of a potential therapeutic candidate and the elucidation of its underlying molecular pathway, demonstrating the power of complex in vitro models in modern pharmacological research.

Ethical and Practical Considerations in the Conduct of Animal Research for Pizotyline Studies

The conduct of animal research for Pizotyline, as with any scientific investigation involving animals, is governed by stringent ethical and practical considerations. The overarching goal is to ensure the humane treatment of animals while generating scientifically valid and valuable data. nih.gov

A central framework guiding this research is the principle of the "Three Rs": Replacement, Reduction, and Refinement. researchgate.netnumberanalytics.com

Replacement: This principle encourages researchers to use non-animal methods whenever possible. The in vitro studies on Pizotyline, such as the receptor binding assays and the striatal cell model of Huntington's disease, are prime examples of replacement in action, as they provide critical data without the use of live animals. nih.govnih.gov

Reduction: This involves using the minimum number of animals necessary to obtain statistically significant and scientifically valid results. nih.gov Careful experimental design and statistical analysis in the behavioral pharmacology studies of Pizotyline are essential to meet this requirement.

Refinement: This principle focuses on minimizing any potential pain, suffering, or distress to the animals. nih.gov For Pizotyline studies, this includes using appropriate handling techniques, determining the least invasive methods for drug administration, and closely monitoring the animals for any adverse effects. nih.gov Procedures are designed to avoid undue suffering, and humane endpoints are established. medicines.org.uk

Practical considerations are also paramount. All personnel involved in the research must be properly trained in the handling and care of the specific animal species being used. nih.gov The research itself must be well-justified, with a clear scientific purpose that has the potential to advance knowledge and ultimately improve human or animal health. nih.gov Institutional Animal Care and Use Committees (IACUCs) or equivalent ethical review bodies play a critical role in overseeing and approving research protocols, ensuring that they adhere to all ethical guidelines and regulations. numberanalytics.com This rigorous oversight ensures that the research on Pizotyline is conducted with the highest ethical standards, balancing the pursuit of scientific knowledge with the welfare of the research animals. researchgate.net

Future Directions in Pizotyline Academic Research

Further Elucidating Underexplored Mechanisms of Action and Target Interactions

Future research should aim to:

Deconstruct its polypharmacology: Pizotifen (B1678498) interacts with serotonin (B10506), dopamine (B1211576), histamine (B1213489), and muscarinic acetylcholine (B1216132) receptors. wikipedia.orgnih.gov A systematic evaluation of its binding affinities and functional activities (antagonism, partial agonism) at the full spectrum of these receptors is necessary. While its antagonism at 5-HT2 and H1 receptors is well-documented, its effects on various dopamine and adrenergic receptor subtypes are less defined. nih.govdrugbank.com

Investigate downstream signaling pathways: The antidepressant effects of Pizotyline, which appear independent of its antimigraine action, are not fully elucidated. nih.govdrugbank.com Research suggests it may act similarly to classic tricyclic antidepressants, a class of drugs with a well-known impact on monoamine reuptake and receptor sensitivity. drugbank.comtaylorandfrancis.com Exploring its influence on intracellular signaling cascades, such as the ERK pathway which it has been shown to activate, could provide crucial insights into its neuroprotective and mood-regulating properties. nih.govresearchgate.net

Clarify its role in GABAergic transmission: Recent preclinical studies have revealed that Pizotyline may alleviate certain types of pain by enhancing GABAergic synaptic inhibition in the spinal cord. nih.gov This suggests a mechanism of action that extends beyond its traditional classification as a serotonin antagonist. Further studies are needed to confirm and detail this interaction with the GABA system, which could have significant implications for its use in other neurological conditions characterized by inhibitory/excitatory imbalance. nih.gov

Identifying Novel Molecular Targets and Pathways for Pharmacological Intervention

The multifaceted nature of Pizotyline's receptor binding profile suggests that it may influence cellular pathways not traditionally associated with its primary clinical use. wikipedia.orgnih.gov Identifying these novel targets is a key step toward repurposing Pizotyline or developing new, more selective agents.

Key research avenues include:

GABAergic System Modulation: The finding that Pizotyline enhances GABAergic inhibition to produce antinociceptive effects in animal models of neuropathic and inflammatory pain is a significant lead. nih.gov Future studies should focus on identifying the specific molecular players involved—whether Pizotyline directly interacts with GABA receptors, influences GABA synthesis or reuptake, or modulates the activity of interneurons.

Neuroprotective Pathways: Research in cellular models of Huntington's disease has shown that Pizotyline can activate the pro-survival ERK signaling pathway and provide neuroprotection. nih.govresearchgate.net This opens up the possibility of its use in neurodegenerative disorders. Further investigation is warranted to determine if this effect is mediated by one of its known targets, such as the 5-HT1A receptor where it acts as a partial agonist, or through a yet-to-be-identified mechanism. wikipedia.orgnih.gov

Ion Channel Interactions: The structural similarity of Pizotyline to other tricyclic compounds suggests potential interactions with various ion channels. Investigating its effects on sodium, potassium, and calcium channels could uncover novel mechanisms relevant to neuronal excitability and pain signaling.

| Receptor/Pathway | Known Interaction | Potential for Future Research |

| Serotonin Receptors (5-HT) | Potent antagonist at 5-HT2A and 5-HT2C; high affinity for 5-HT1C; partial agonist at 5-HT1A. wikipedia.orgmedchemexpress.commedchemexpress.com | Elucidating the role of 5-HT1A partial agonism in its potential antidepressant and anxiolytic effects. wikipedia.org |

| Histamine Receptors | H1 receptor antagonist. nih.govpatsnap.com | Quantifying the contribution of H1 antagonism to its sedative properties versus its primary therapeutic effects. |

| GABAergic System | Enhances GABAergic synaptic inhibition in the spinal cord. nih.gov | Identifying the precise molecular mechanism (e.g., receptor binding, enzyme modulation) and exploring its relevance in epilepsy or anxiety disorders. |

| ERK Signaling Pathway | Activates ERK, providing neuroprotection in vitro. nih.govresearchgate.net | Investigating the upstream receptor responsible for ERK activation and evaluating its therapeutic potential in neurodegenerative diseases. nih.gov |

| Dopamine & Adrenergic Receptors | Binds to dopamine and α1/α2-adrenergic receptors. nih.govdrugbank.com | Characterizing the functional consequences of these interactions and their potential role in modulating mood and autonomic functions. |

Expanding Preclinical Investigations into Additional Neurological or Psychiatric Disorders

Preliminary evidence suggests that the therapeutic utility of Pizotyline may extend beyond headache prevention. wikipedia.orgdrugbank.com Rigorous preclinical studies are essential to validate these potential new applications.

Promising areas for expanded investigation include:

Neurodegenerative Diseases: The neuroprotective effects observed in a mouse cell model of Huntington's disease are a compelling starting point. drugbank.comnih.gov In vivo studies in animal models of Huntington's, and potentially other neurodegenerative conditions like Parkinson's or Alzheimer's disease, are a logical next step to assess its disease-modifying potential. nih.govresearchgate.net

Chronic Pain States: Building on findings that intrathecal Pizotyline attenuates neuropathic and inflammatory pain in mice, further research could explore its efficacy in other chronic pain models, such as those for fibromyalgia or diabetic neuropathy. nih.gov

Anxiety and Mood Disorders: While its antidepressant effects have been noted, dedicated preclinical trials are needed to compare its efficacy against standard-of-care antidepressants and anxiolytics. wikipedia.orgdrugbank.com Animal models of anxiety, social phobia, and depression could help delineate its specific psychopharmacological profile. patsnap.com

Serotonin-Related Syndromes: Animal studies have suggested Pizotyline could be useful in managing serotonin syndrome or MDMA overdose, likely due to its potent 5-HT2 receptor antagonism, similar to the established use of cyproheptadine. wikipedia.org This warrants further toxicological and pharmacological investigation.

Development of Advanced Pharmacological Tools Based on Pizotyline's Chemical Scaffold

Pizotyline's tricyclic benzocycloheptathiophene structure represents a "privileged scaffold"—a molecular framework that is able to bind to multiple biological targets. nih.govmdpi.com This scaffold can serve as a template for the rational design of new chemical entities with improved properties.

Future medicinal chemistry efforts could focus on:

Scaffold Hopping and Analogue Synthesis: Systematically modifying the tricyclic core and the N-methylpiperidine side chain could lead to the discovery of analogues with enhanced selectivity for specific targets. nih.govnih.gov For example, chemists could aim to isolate the neuroprotective properties (perhaps linked to 5-HT1A agonism) while minimizing the antihistaminic effects that cause sedation. patsnap.comnih.gov

Development of Selective Ligands: Using Pizotyline as a starting point, researchers can design and synthesize new molecules that are highly selective for a single receptor subtype (e.g., a pure 5-HT2C antagonist or a selective 5-HT1A partial agonist). These new compounds would be invaluable as pharmacological tools to probe the function of these specific receptors in the central nervous system.

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies could map which parts of the Pizotyline molecule are responsible for its various activities. This knowledge would accelerate the de novo design of molecules with desired pharmacological profiles, leveraging computational and chemical language models to predict bioactivity. tue.nl

Integration of Systems Biology and Omics Data for a Holistic Understanding of Pizotyline's Effects

To move beyond a single-target view of Pizotyline's action, future research should embrace a systems biology approach. nih.gov By integrating multi-omics data, researchers can build a comprehensive picture of the cellular and systemic changes induced by the drug. nih.govmcw.edu

This approach would involve:

Transcriptomics and Proteomics: Analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in neuronal cells or brain tissue following Pizotyline treatment can reveal the full range of affected signaling pathways and cellular processes, well beyond its immediate receptor targets.

Metabolomics: Studying the metabolome can provide insights into how Pizotyline affects cellular energy, neurotransmitter synthesis, and other metabolic functions, which could be linked to both its therapeutic effects and side effect profile. nih.gov

Computational Modeling: Genome-scale models (GEMs) and other computational approaches can be used to integrate these diverse omics datasets. nih.gov This would allow for the simulation of Pizotyline's effects on complex biological networks, helping to predict its impact on different physiological states and identify the most critical pathways for its therapeutic action. nih.govresearchgate.net Such a holistic understanding is crucial for identifying novel biomarkers of drug response and for the rational development of next-generation therapies.

Q & A

Q. What are the critical physicochemical properties of BC-105/pizotyline that influence its experimental applications?

BC-105/pizotyline (CHNS) has a molecular weight of 295.44 in its free base form and 429.53 as the malate salt (CHNOS) . Solubility in DMSO (20 mg/mL, 46.6 mM) and poor solubility in ethanol require careful stock solution preparation, such as sequential dilution with PEG300, Tween 80, and ddHO for in vivo studies . Storage conditions (-20°C for powder, -80°C for solutions) are critical to maintaining stability .

Q. How does BC-105/pizotyline interact with serotonin receptors, and what experimental methods validate its selectivity?

BC-105 is a potent 5-HT receptor antagonist with high affinity for 5-HT sites . Competitive radioligand binding assays (e.g., using H-ketanserin for 5-HT receptors) are standard for determining IC values. Cross-reactivity studies with histamine, acetylcholine, and tryptamine receptors are necessary to confirm selectivity, as BC-105 exhibits antagonistic activity against these targets .

Q. What are the standard in vivo models for studying BC-105/pizotyline in migraine prophylaxis?

Preclinical studies often use rodent models of cortical spreading depression (CSD) or nitroglycerin-induced migraine. BC-105’s efficacy is evaluated via behavioral endpoints (e.g., light aversion) and biomarkers like c-Fos expression in trigeminal nuclei. Dosing regimens typically range from 0.1–1 mg/kg, administered intraperitoneally or orally .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor affinity data for BC-105/pizotyline across studies?

Discrepancies may arise from differences in assay conditions (e.g., buffer pH, temperature) or receptor isoforms. To address this, standardize protocols using reference antagonists (e.g., methysergide for 5-HT) and validate findings with orthogonal methods like functional assays (e.g., calcium flux for 5-HT) . Statistical meta-analysis of published affinity data (e.g., pKi values) can also identify outliers .

Q. What experimental design considerations are critical for optimizing BC-105/pizotyline’s pharmacokinetic (PK) profiling?

- Tissue distribution : Use radiolabeled C-BC-105 in autoradiography studies.

- Metabolite identification : Employ LC-MS/MS with liver microsomes to detect hepatic metabolites.

- Blood-brain barrier penetration : Compare plasma and cerebrospinal fluid (CSF) concentrations via microdialysis in rodent models .

Q. How can researchers mitigate confounding effects of BC-105/pizotyline’s antihistamine activity in serotonin-focused studies?

Include control groups treated with selective histamine H antagonists (e.g., diphenhydramine) to isolate 5-HT-specific effects. Alternatively, use genetic knockout models (e.g., H receptor-deficient mice) to decouple histamine-mediated pathways .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-response relationships in BC-105/pizotyline studies?

Use nonlinear regression (e.g., four-parameter logistic curve) to calculate EC/ED values. For small sample sizes, apply non-parametric tests (e.g., Kruskal-Wallis) and correct for multiple comparisons using Benjamini-Hochberg adjustment .

Q. How should researchers document BC-105/pizotyline’s synthesis and purity for reproducibility?

- Report detailed synthetic routes, including reaction times, temperatures, and purification methods (e.g., recrystallization solvents).

- Provide H/C NMR, HRMS, and elemental analysis data for novel derivatives.

- For known compounds, cite prior characterization studies and include purity certificates from suppliers .

Q. What strategies improve the translational relevance of BC-105/pizotyline research to clinical migraine studies?

Align preclinical endpoints with clinical outcomes (e.g., attack frequency reduction). Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to bridge rodent and human dosing. Collaborate with clinicians to validate biomarkers (e.g., serum CGRP levels) in patient cohorts .

Data Presentation and Reproducibility

Q. How should conflicting solubility data for BC-105/pizotyline be addressed in publications?

Clearly state the salt form (malate vs. hydrochloride) and solvent composition. Use standardized terminology (e.g., "sparingly soluble" for <1 mg/mL in ethanol). Provide raw data in supplementary materials, including dissolution curves and particle size analysis .

Q. What are best practices for sharing negative or inconclusive results in BC-105/pizotyline research?

Publish negative findings in repositories like Zenodo or as supplementary materials. Discuss potential causes (e.g., batch variability, assay sensitivity) in the "Limitations" section. Follow FAIR data principles to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.